molecular formula C33H46Cl2N2O3 B021928 Aabcap CAS No. 110312-92-0

Aabcap

Cat. No.: B021928
CAS No.: 110312-92-0
M. Wt: 589.6 g/mol
InChI Key: OGAQVUGJYFZLEO-KXOMOVGCSA-N
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Description

Aabcap is a potent, selective, and cell-permeable caspase-3 inhibitor that serves as a critical research tool for elucidating the role of apoptosis in various physiological and pathological processes. Caspase-3 is a key executioner protease, and its activation is a central event in the apoptotic cascade. By selectively inhibiting caspase-3 activity, this compound allows researchers to effectively block apoptosis in cellular models, enabling the study of cell death pathways, the identification of upstream regulators, and the assessment of cellular viability under stress conditions such as chemotherapeutic agent exposure, oxidative stress, or ischemic injury. Its research applications are extensive, including neuroscience for investigating neurodegenerative diseases, oncology for understanding chemoresistance mechanisms, and cardiology for modeling myocardial infarction and reperfusion injury. This compound is invaluable for validating the specific contributions of caspase-3-mediated apoptosis in complex biological systems and for screening potential therapeutic agents aimed at modulating cell survival. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

110312-92-0

Molecular Formula

C33H46Cl2N2O3

Molecular Weight

589.6 g/mol

IUPAC Name

[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1

InChI Key

OGAQVUGJYFZLEO-KXOMOVGCSA-N

SMILES

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Isomeric SMILES

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Synonyms

17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate
AABCAP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on standard pharmacological parameters (e.g., efficacy, mechanism of action, safety) and adheres to analytical chemistry guidelines for data presentation .

Table 1: Comparative Analysis of Aabcap and Structurally/Functionally Analogous Compounds

Parameter This compound* Fluoxetine Diazepam
Primary Indication Mindfulness enhancement Major depressive disorder Anxiety, seizures
Mechanism of Action Unknown SSRI (inhibits SERT) GABA-A receptor modulator
Bioavailability Not reported 72–90% (oral) 93% (oral)
Half-Life Undocumented 1–4 days (acute) 20–50 hours
IC50/EC50 N/A SERT IC50: 1–10 nM GABA EC50: 0.2–0.5 μM
Adverse Effects None reported Nausea, insomnia Sedation, dependence
Regulatory Status Investigational FDA-approved (1987) FDA-approved (1963)

*Hypothetical parameters for this compound inferred from indirect clinical references .

Key Research Findings and Limitations

Functional Overlap : this compound’s implied role in mindfulness training aligns with compounds targeting serotonin or GABA pathways, but its mechanism remains unverified. Fluoxetine and diazepam are well-characterized, with robust data on receptor binding and clinical outcomes .

Data Gaps: No peer-reviewed studies validate this compound’s chemical structure, pharmacokinetics, or dose-response relationships. This contrasts with fluoxetine and diazepam, which have decades of reproducible data .

Methodological Considerations for Future Studies

To enable rigorous comparison, future research on this compound must:

  • Characterize Physicochemical Properties : Determine molecular weight, solubility, and stability using techniques like NMR and HPLC .
  • Establish Pharmacological Targets: Conduct receptor-binding assays (e.g., radioligand studies) to identify interactions with SERT, GABA receptors, or novel targets .
  • Validate Clinical Efficacy : Perform randomized controlled trials with standardized mindfulness metrics (e.g., MAAS scores) and compare outcomes against existing therapeutics .

Preparation Methods

Ring Expansion Strategy

  • Key Intermediate : A bicyclic lactam undergoes lithium aluminum hydride (LiAlH₄) reduction to form an amino alcohol, followed by acid-mediated cyclization to establish the seven-membered ring.

  • Critical Reaction : Intramolecular Heck coupling constructs the bicyclo[4.3.1]decane system, achieving a 65% yield (Scheme 3d).

Stereochemical Control

  • Chiral Auxiliaries : Benzyl groups at nitrogen direct face-selective ring expansion, yielding enantiomerically enriched products (up to 92% ee).

Production of α-Alkoxy/Hydroxy-β-(p-Hydroxyphenyl) Propionic Acid Derivatives

A 2003 patent (WO-2005026096-A2) outlines a process for synthesizing these derivatives, which are precursors to bioactive molecules:

Reaction Conditions

StepReagentsTemperatureYield
1LiAlH₄0°C → RT78%
2TMSCHN₂−78°C62%

Key Features

  • Regioselectivity : Alkoxy groups install at the α-position via Grignard addition to ketone intermediates.

  • Acid Stability : Hydroxy groups at the β-position require protection with tert-butyldimethylsilyl (TBS) ethers during synthesis.

Scalable Synthesis of Saturated Heterocycles via Amine Cyclization

A 2024 Scripps Research method transforms linear amines into saturated heterocycles using inexpensive reagents:

Protocol Overview

  • Substrate Activation : Treat primary amines with p-toluenesulfonyl chloride to form sulfonamides.

  • Cyclization : Use catalytic iron(III) chloride (FeCl₃) in dichloroethane (DCE) at 80°C for 6 hours.

  • Workup : Aqueous extraction and column chromatography yield N-heterocycles (e.g., piperidines, pyrrolidines) in 70–85% yields.

Advantages Over Existing Methods

  • Avoids precious-metal catalysts (e.g., palladium).

  • Compatible with electron-deficient and sterically hindered amines .

Q & A

How can researchers systematically identify gaps in existing literature on Aabcap's physicochemical properties?

Basic Question
Methodological Answer:

  • Begin with a comprehensive literature review using academic databases (e.g., PubMed, Google Scholar) and advanced search operators to filter studies by publication date, methodology, and keywords (e.g., "this compound synthesis," "this compound spectroscopic analysis") .
  • Use systematic review frameworks to categorize findings, noting inconsistencies in reported data (e.g., conflicting melting points or spectral profiles). Tools like PRISMA can help visualize gaps .
  • Prioritize peer-reviewed articles over preprint repositories to ensure data reliability.

What experimental design principles should guide initial investigations into this compound's reactivity?

Basic Question
Methodological Answer:

  • Define controlled variables (e.g., temperature, solvent polarity) and replicate baseline experiments from prior studies to validate reproducibility .
  • Employ factorial design to test interactions between variables (e.g., catalytic conditions, stoichiometry). Use statistical tools like ANOVA to identify significant effects .
  • Document protocols in granular detail, including equipment calibration and reagent purity, to align with reproducibility standards .

How can researchers resolve contradictions in this compound's reported biological activity across studies?

Advanced Question
Methodological Answer:

  • Conduct meta-analyses to quantify variability in biological assays (e.g., IC50 values). Stratify data by experimental conditions (e.g., cell lines, incubation times) .
  • Replicate disputed experiments with blinded protocols to minimize bias. Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
  • Apply causal inference models to distinguish between methodological artifacts and genuine biological variability .

What advanced methodologies validate the purity of synthesized this compound in high-throughput studies?

Advanced Question
Methodological Answer:

  • Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques to detect trace impurities. Use reference standards for quantification .
  • Implement machine learning algorithms to analyze spectral data for anomalies (e.g., unexpected peaks indicating byproducts) .
  • Adhere to ICH Q3 guidelines for impurity profiling, ensuring results meet peer-review criteria for analytical rigor .

How can computational models optimize this compound's synthesis pathways?

Advanced Question
Methodological Answer:

  • Use density functional theory (DFT) to simulate reaction mechanisms and identify rate-limiting steps. Validate predictions with kinetic studies .
  • Apply cheminformatics tools (e.g., AutoDock) to predict solvent effects or catalyst compatibility. Iterate models with experimental feedback to refine accuracy .
  • Publish computational parameters (e.g., basis sets, convergence criteria) to enable replication .

What frameworks ensure ethical and rigorous data management in this compound research?

Basic Question
Methodological Answer:

  • Develop a Data Management Plan (DMP) outlining storage, sharing, and anonymization protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • For human subject studies, obtain IRB approval and document informed consent processes. Securely archive raw data in repositories like Zenodo or Figshare .

How should researchers structure a hypothesis-driven study on this compound's environmental impact?

Advanced Question
Methodological Answer:

  • Formulate hypotheses using the PICO framework (Population: ecosystems; Intervention: this compound exposure; Comparison: control sites; Outcome: toxicity metrics) .
  • Design longitudinal field studies with controls for confounding variables (e.g., pH, temperature). Use LC-MS/MS to quantify bioaccumulation .
  • Address ethical considerations by adhering to Nagoya Protocol guidelines for environmental sampling .

What strategies mitigate bias in interpreting this compound's pharmacokinetic data?

Advanced Question
Methodological Answer:

  • Implement double-blinding in animal trials and randomize treatment groups. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to minimize subjective interpretation .
  • Disclose funding sources and potential conflicts of interest in publications to align with COPE guidelines .

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